Acetaminosalol

Analgesic Anti-inflammatory Prodrug

Acetaminosalol is a merged ester NSAID-APAP hybrid prodrug. Its unique in vivo hydrolysis releases both paracetamol and salicylic acid, providing a synergistic analgesic and anti-inflammatory effect no single-moiety compound can replicate. With superior thermal stability (mp 187°C) for high-temp processing, it serves as a benchmark for transdermal delivery research and SAR studies. Ideal for cosmetic antimicrobial/UV-absorber applications. Standard purity is ≥95%, with typical shipments under ambient conditions.

Molecular Formula C15H13NO4
Molecular Weight 271.27 g/mol
CAS No. 118-57-0
Cat. No. B087289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaminosalol
CAS118-57-0
SynonymsN,N'-bis(salicylidene)-1,2-phenylenediamine
salophen
Molecular FormulaC15H13NO4
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O
InChIInChI=1S/C15H13NO4/c1-10(17)16-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)18/h2-9,18H,1H3,(H,16,17)
InChIKeyTWIIVLKQFJBFPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetaminosalol (CAS 118-57-0): A Dual-Release Analgesic Prodrug and Intestinal Antiseptic


Acetaminosalol (CAS 118-57-0), also known as phenetsal or Salophen, is a carbonyl compound classified as an esterification product of salicylic acid and paracetamol (acetaminophen) [1]. It is a prodrug that hydrolyzes in vivo to release its two active parent compounds, providing combined analgesic and antipyretic effects [1]. Historically, it was marketed by Bayer under the brand name Salophen and used as an intestinal antiseptic and as a substitute for salicylic acid in acute rheumatism [1][2].

Why Acetaminosalol (CAS 118-57-0) Cannot Be Replaced by Single-Moiety Analgesics


Generic substitution of Acetaminosalol with either paracetamol or a salicylate alone is not functionally equivalent because the compound's unique value proposition is its in vivo hydrolysis to release both active agents [1]. This dual-release mechanism provides a combined analgesic and anti-inflammatory effect that cannot be replicated by a single-moiety analgesic [1]. Furthermore, its physicochemical properties, such as its LogP value of approximately 2.5-2.6, dictate its specific absorption and distribution profile, which differs from its parent compounds [2][3]. Substitution would therefore alter both the pharmacodynamic profile and the pharmacokinetic behavior, compromising the intended therapeutic or experimental outcome.

Quantitative Evidence for Differentiating Acetaminosalol (CAS 118-57-0) from Comparators


Dual-Active Moiety Release: Differentiating from Single-Moiety Prodrugs

Acetaminosalol is an ester of salicylic acid and paracetamol. Upon hydrolysis, it releases both salicylic acid and paracetamol [1]. This contrasts with single-moiety prodrugs like propacetamol (which releases only paracetamol) or salol (phenyl salicylate, which releases only salicylic acid), providing a dual mechanism of action [1].

Analgesic Anti-inflammatory Prodrug

Higher Thermal Stability (Melting Point) for Processing

Acetaminosalol exhibits a melting point of 187 °C [1]. This is significantly higher than that of its parent compound, acetaminophen (paracetamol), which has a melting point of 169-170 °C [2].

Pharmaceutical processing Formulation Thermal stability

Reduced Aqueous Solubility: A Critical Factor in Formulation and Absorption

Acetaminosalol is practically insoluble in cold water, with an estimated aqueous solubility of 216.2 mg/L at 25 °C [1][2]. This is substantially lower than acetaminophen, which has an aqueous solubility of approximately 14,000 mg/L at 25 °C [3].

Solubility Formulation Pharmacokinetics

Enhanced Lipophilicity (LogP) for Membrane Permeability

Acetaminosalol has a calculated LogP value of approximately 2.5-2.6 [1][2]. This is significantly more lipophilic than acetaminophen, which has a LogP of approximately 0.46 [3].

Lipophilicity LogP Membrane permeability

Transdermal Absorption Kinetics: A Direct Head-to-Head Comparison with Prodrugs

A patent describes the development of positively charged water-soluble prodrugs of acetaminosalol. These novel prodrugs diffused through human skin approximately 150 times faster than acetaminosalol itself [1]. For oral administration, acetaminosalol takes 1-2 hours to reach peak plasma levels, whereas the novel transdermal prodrugs took only about 50 minutes [1].

Transdermal delivery Pharmacokinetics Prodrug

Evidence-Based Research and Industrial Application Scenarios for Acetaminosalol (CAS 118-57-0)


Reference Standard in Transdermal Prodrug Development

Acetaminosalol serves as a critical benchmark for evaluating the penetration enhancement of novel transdermal delivery systems. As evidenced by a patent demonstrating a 150-fold improvement in absorption with a novel prodrug, acetaminosalol's inherent absorption profile makes it a standard comparator in this field [4]. Researchers developing new formulations can directly compare their results against this established baseline.

Model Compound for Dual-Release Prodrug Research

Acetaminosalol is an established model compound for studying mutual prodrugs (codrugs) that release two synergistic active pharmaceutical ingredients (APIs) [4]. Its classification as a merged ester NSAID-APAP hybrid makes it a key reference in structural activity relationship (SAR) studies for designing new pain relievers with combined mechanisms of action [5].

Thermally Robust Intermediate for Advanced Formulations

With a melting point of 187 °C, which is 17-18 °C higher than acetaminophen, acetaminosalol offers greater thermal stability [4]. This makes it a suitable candidate or intermediate for formulations involving high-temperature manufacturing processes, such as hot-melt extrusion or sterilization protocols that might degrade less stable compounds.

Cosmetic Antimicrobial Agent

Acetaminosalol is utilized in cosmetic preparations as an antimicrobial agent that inhibits the growth of microorganisms on the skin [4]. Its function as both an antimicrobial and a UV absorber makes it a valuable ingredient for product stability and preservation [5].

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